BenchChemオンラインストアへようこそ!

2,3-Dehydro-3,4-dihydro ivermectin

Anthelmintic resistance Larval development assay Haemonchus contortus

2,3-Dehydro-3,4-dihydro ivermectin is an essential ivermectin analog for antiparasitic and P2X4/GABA_A receptor studies. It offers a unique low macrophage cytotoxicity profile (IC50 65.5 μM) and a distinct saturated C22-C23 bond, setting it apart from abamectin and doramectin for reproducible research and resistance monitoring. Ideal for cardiovascular target validation and formulation development; supplied as a non-sterile solid for R&D only.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
Cat. No. B10754374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydro-3,4-dihydro ivermectin
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36+,37+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyAZSNMRSAGSSBNP-NDJJZKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin: A Semi-Synthetic Macrocyclic Lactone with Established Antiparasitic Spectrum and Defined Physicochemical Profile


Ivermectin (CAS 70288-86-7) is a semi-synthetic macrocyclic lactone belonging to the avermectin class, produced through selective hydrogenation of the C22-C23 double bond of avermectin B1a, the most potent natural fermentation product of Streptomyces avermitilis [1]. The compound exists as a mixture of ≥80% 22,23-dihydroavermectin B1a (C48H74O14) and ≤20% 22,23-dihydroavermectin B1b (C47H72O14) [2]. It is practically insoluble in water, freely soluble in organic solvents such as methanol and ethanol, with a log P of approximately 5.6–6.7 and pKa of ~12.47, classifying it as a BCS Class II/IV drug [3]. Its primary mechanism involves potentiation of invertebrate glutamate-gated chloride channels (GluCls), with secondary activity at mammalian GABA_A and P2X4 receptors, the latter being of interest for non-antiparasitic therapeutic development [4].

Why Macrocyclic Lactones Cannot Be Interchanged: Critical Differentiation of Ivermectin from Abamectin, Doramectin, and Moxidectin


Although ivermectin, abamectin, doramectin, and moxidectin share the 16-membered macrocyclic lactone core, their structural and physicochemical distinctions produce quantifiable differences in potency, resistance susceptibility, neurotoxicity, and pharmacokinetic behavior that preclude interchangeable use in research or therapeutic contexts. Ivermectin's saturated C22-C23 bond (versus abamectin's double bond) alters its metabolic stability and resistance profile [1]. The C-5 hydroxyl moiety present in ivermectin and doramectin confers orders-of-magnitude greater potency than oxime-substituted analogs such as selamectin [2]. Furthermore, ivermectin exhibits distinct GABA_A receptor potentiation characteristics compared with moxidectin, translating to differential neurotoxicity in P-glycoprotein-deficient models [3]. These differences are not merely academic; they manifest as species-specific variations in efficacy against resistant parasite isolates, divergent brain penetration kinetics, and formulation-dependent bioavailability that materially impact experimental reproducibility and therapeutic outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of Ivermectin Against Key Comparators


Comparative In Vitro Potency: Ivermectin IC50 Values Against Susceptible Haemonchus contortus Relative to Abamectin and Moxidectin

In larval development assays using the drug-susceptible Haemonchus contortus Kirby isolate, ivermectin exhibited an IC50 approximately 2-fold higher than abamectin, indicating abamectin is the more potent compound against this susceptible strain [1]. However, against the drug-resistant Wallangra isolate, moxidectin and abamectin were the most potent, while eprinomectin showed resistance ratios up to 70-fold [1]. These data establish ivermectin's intermediate potency position within the macrocyclic lactone class and demonstrate that potency rankings shift substantially when moving from susceptible to resistant populations.

Anthelmintic resistance Larval development assay Haemonchus contortus

Structure-Activity Relationship: C-5 Hydroxyl Moiety Confers 5-Orders-of-Magnitude Potency Advantage Over Oxime-Substituted Analogs

In a comparative SAR study evaluating 14 avermectin analogs using a Haemonchus contortus larval development assay, activities spanned 5 orders of magnitude [1]. Ivermectin and doramectin, both possessing hydroxyl moieties at C-5, were each fully effective at 0.001 μg/mL [1]. In contrast, analogs with oxo substituents at C-5 exhibited dramatically reduced potency; replacement of the oxo with an oxime (NOH) partially restored activity but did not achieve the potency level of hydroxyl-containing compounds [1]. This demonstrates that the C-5 hydroxyl group is a critical pharmacophore for high-potency anthelmintic activity.

Structure-activity relationship Larval development Haemonchus contortus

Comparative Neurotoxicity: Ivermectin Exhibits 5-Fold Lower LD50 and Greater GABA_A Receptor Potentiation Than Moxidectin in Mdr1ab-Deficient Mice

In P-glycoprotein-deficient Mdr1ab(−/−) mice, the LD50 for ivermectin was 0.46 μmol/kg, compared with 2.3 μmol/kg for moxidectin, representing a 5-fold higher acute toxicity for ivermectin in this genetically susceptible model [1]. In Xenopus oocytes expressing rat α1β2γ2 GABA_A channels, ivermectin produced greater maximum potentiation (413.7 ± 66.1% relative to GABA alone) than moxidectin (257.4 ± 40.6%; p<0.05) [1]. The Hill coefficient was 1.52 ± 0.45 for ivermectin and 0.34 ± 0.56 for moxidectin (p<0.001), indicating distinct allosteric mechanisms [1]. Brain sublethal concentrations were 270 pmol/g for ivermectin versus 830 pmol/g for moxidectin in Mdr1ab(−/−) mice, demonstrating that higher brain concentrations are required for moxidectin toxicity [1].

Neurotoxicity GABA_A receptor P-glycoprotein Mdr1

Comparative In Vivo Efficacy: Moxidectin and Doramectin Superior to Ivermectin in Psoroptes Mite Count Reduction in Buffalo

In a clinical trial of 51 buffalo naturally infested with psoroptic mites, moxidectin pour-on (0.5 mg/kg) and doramectin (200 μg/kg twice subcutaneously, 14 days apart) produced significantly higher mite count reduction than injectable ivermectin (200 μg/kg twice subcutaneously, 14 days apart) [1]. Multivariate analysis (MANOVA) revealed significantly greater effect for moxidectin and doramectin on mite count reduction (P < 0.01) and clinical sum scores (P < 0.05) compared with ivermectin [1]. The number of clinically recovered buffalo in moxidectin- and doramectin-treated groups was significantly higher (P < 0.05) than in the ivermectin-treated group [1].

Psoroptes Mite infestation Buffalo Comparative efficacy

Comparative Pharmacokinetics in Zebu Cattle: Ivermectin AUC and Half-Life Differ Significantly from Doramectin and Moxidectin

In indigenous Zebu calves treated subcutaneously at 0.2 mg/kg, the area under the plasma concentration-time curve (AUC0-inf) was 382.53 ± 133.25 ng·day/mL for ivermectin, 395.41 ± 132.12 ng·day/mL for doramectin, and 215.85 ± 63.09 ng·day/mL for moxidectin [1]. The elimination half-life (T1/2el) was 3.16 ± 1.47 days for ivermectin, 4.28 ± 0.93 days for doramectin, and 2.17 ± 0.44 days for moxidectin, with significant differences between doramectin and ivermectin (P < 0.05) [1]. Maximum plasma concentration (Cmax) was reached earlier for moxidectin (10 h) than for ivermectin (1.6 days) and doramectin (3.0 days) [1]. At the recommended 0.2 mg/kg dose, ivermectin and doramectin produced comparable mosquito mortality (61.79% and 61.78% respectively) over 35 days, while moxidectin yielded only 50.23% mortality [1].

Pharmacokinetics Cattle AUC Half-life Endectocide

Comparative Efficacy Against Gastrointestinal Nematodes in Cattle: Ivermectin 88.9% Efficacy Versus Moxidectin 92.5% in Fecal Egg Count Reduction

In a 2025 controlled efficacy test evaluating injectable macrocyclic lactones against gastrointestinal nematodes in naturally infected cattle, fecal egg count reduction at day 14 post-treatment was 88.9% for ivermectin, compared with 92.5% for moxidectin, 76.9% for abamectin, 62.3% for doramectin, and 58.2% for eprinomectin [1]. Haemonchus placei and Cooperia punctata populations were diagnosed as resistant to all tested macrocyclic lactones except moxidectin [1]. Trichostrongylus axei was resistant to ivermectin, while Oesophagostomum radiatum was resistant to all macrocyclic lactones except ivermectin [1]. All macrocyclic lactones significantly reduced the mean number of eggs in the uterus of female nematodes, with reductions ranging from 11.1% for ivermectin against O. radiatum to 94.2% for moxidectin against T. axei [1].

Gastrointestinal nematodes Cattle Fecal egg count Resistance

High-Value Application Scenarios for Ivermectin Based on Quantitative Evidence


Reference Standard for Anthelmintic Resistance Monitoring in Haemonchus contortus

Ivermectin serves as an essential reference compound in larval development assays for monitoring macrocyclic lactone resistance. Its intermediate IC50 position between abamectin (higher potency) and compounds like eprinomectin (lower potency) makes it an ideal baseline comparator for establishing resistance ratios. The 4.0-fold resistance ratio observed with moxidectin versus up to 70-fold with eprinomectin against resistant H. contortus isolates [1] demonstrates that ivermectin provides a stable benchmark for distinguishing true resistance from compound-specific potency variations.

Pharmacological Tool for GABA_A and P2X4 Receptor Modulation Studies

Ivermectin-B1a acts as a positive allosteric modulator of P2X4 receptors while functioning as a full agonist at GABA_A α1β3γ2 receptors through distinct pharmacological mechanisms [1]. The identification of the disaccharide moiety as non-essential for activity and the characterization of intersubunit transmembrane domain binding in P2X4 [1] position ivermectin as a valuable scaffold for developing selective P2X4 modulators for cardiovascular applications, where P2X4 enhancement may provide vasodilatory and cardioprotective benefits.

Endectocide for Malaria Vector Control in Cattle-Based Zooprophylaxis Programs

Based on pharmacokinetic and insecticidal efficacy data in Zebu cattle, ivermectin at 0.2 mg/kg subcutaneous administration achieves 61.79% Anopheles arabiensis mortality over 35 days post-treatment, with AUC0-inf of 382.53 ng·day/mL and elimination half-life of 3.16 days [1]. This efficacy profile is statistically indistinguishable from doramectin (61.78% mortality; AUC 395.41 ng·day/mL) and significantly superior to moxidectin (50.23% mortality; AUC 215.85 ng·day/mL) [1]. Ivermectin or doramectin are the preferred choices for zooprophylaxis programs targeting malaria vectors.

Formulation Development: Lyophilized Dry Emulsion Tablets for Enhanced Oral Bioavailability

Due to its poor aqueous solubility (~0.005 mg/mL) and low oral bioavailability, ivermectin presents formulation challenges that require advanced drug delivery strategies. Lyophilized dry emulsion tablet (LDET) formulations have demonstrated a 600-fold increase in solubility and 30% improvement in Cmax and AUC compared with conventional tablets (Iverzine®), with tmax reduced by 4 hours [1]. This formulation approach enables reduced dosing requirements and improved patient compliance for antiparasitic and repurposed antiviral applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dehydro-3,4-dihydro ivermectin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.